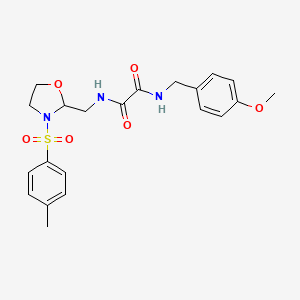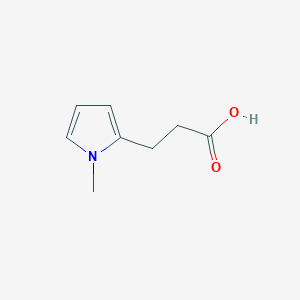![molecular formula C24H23ClN4O2 B2609646 4-chloro-N-(4-methoxyphenethyl)-3-methyl-1-(p-tolyl)-1H-pyrazolo[3,4-b]pyridine-5-carboxamide CAS No. 1021122-46-2](/img/structure/B2609646.png)
4-chloro-N-(4-methoxyphenethyl)-3-methyl-1-(p-tolyl)-1H-pyrazolo[3,4-b]pyridine-5-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-chloro-N-(4-methoxyphenethyl)-3-methyl-1-(p-tolyl)-1H-pyrazolo[3,4-b]pyridine-5-carboxamide is a useful research compound. Its molecular formula is C24H23ClN4O2 and its molecular weight is 434.92. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Pyrazolo[3,4-b]pyridine Kinase Inhibitors
Pyrazolo[3,4-b]pyridine derivatives have been extensively studied for their role as kinase inhibitors. These compounds are versatile scaffolds in drug design, particularly for targeting kinase enzymes involved in cellular signaling pathways. The pyrazolo[3,4-b]pyridine scaffold's ability to bind to the hinge region of kinases, coupled with its potential for various key interactions within the kinase pocket, makes it a valuable component in the development of selective kinase inhibitors. This has led to its inclusion in many patents and peer-reviewed articles, highlighting its significance in medicinal chemistry and drug discovery efforts (Wenglowsky, 2013).
Central Nervous System (CNS) Acting Drugs
Heterocyclic compounds with nitrogen, such as pyrazolo[3,4-b]pyridine derivatives, are identified as potential scaffolds for synthesizing CNS active drugs. These compounds' structural diversity and ability to undergo various chemical modifications make them promising candidates for developing novel therapeutic agents aimed at treating CNS disorders. Their interactions with different biological targets can lead to a range of effects, from antidepressant to anticonvulsant activities, underscoring the importance of these heterocycles in pharmaceutical research (Saganuwan, 2017).
Antitubercular Activity
The modification and evaluation of pyrazolo[3,4-b]pyridine derivatives for their antitubercular activity represent another significant area of research. These compounds have shown efficacy against various mycobacterial strains, including those resistant to conventional antitubercular drugs. This highlights the potential of pyrazolo[3,4-b]pyridine scaffolds in contributing to the fight against tuberculosis, offering a pathway to developing new therapeutic agents that can overcome drug resistance (Asif, 2014).
Synthetic Flexibility and Novel Reactions
The chemical synthesis and transformations of pyrazolo[3,4-b]pyridine derivatives reveal a wealth of possibilities for creating structurally diverse molecules. These reactions not only enable the synthesis of compounds with potential biological activity but also provide insights into novel chemical processes that could be applied in various fields of chemistry and pharmacology. Such research underscores the synthetic versatility of the pyrazolo[3,4-b]pyridine scaffold and its utility in generating novel compounds for further investigation (Abdurakhmanova et al., 2018).
Propriétés
IUPAC Name |
4-chloro-N-[2-(4-methoxyphenyl)ethyl]-3-methyl-1-(4-methylphenyl)pyrazolo[3,4-b]pyridine-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23ClN4O2/c1-15-4-8-18(9-5-15)29-23-21(16(2)28-29)22(25)20(14-27-23)24(30)26-13-12-17-6-10-19(31-3)11-7-17/h4-11,14H,12-13H2,1-3H3,(H,26,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXJMIWWTWRZMDR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C3=NC=C(C(=C3C(=N2)C)Cl)C(=O)NCCC4=CC=C(C=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23ClN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-((3-(3-isopropoxypropyl)-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)-N-(4-isopropylphenyl)acetamide](/img/structure/B2609571.png)


![ethyl 2-[9-(3-chlorophenyl)-1,7-dimethyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate](/img/structure/B2609578.png)
![2-[(2,5-Difluorophenyl)amino]-2-oxoethyl (4-methylphenyl)acetate](/img/structure/B2609579.png)
![N-[4-(4-chlorophenyl)-1,2,5-oxadiazol-3-yl]-2-ethylbutanamide](/img/structure/B2609580.png)
![2-Methoxy-N-[(2-methyl-5-thiophen-2-ylpyrazol-3-yl)methyl]benzamide](/img/structure/B2609582.png)
![1-[(2,4-Dichlorophenoxy)methyl]-6,7-dimethoxy-3,4-dihydroisoquinoline](/img/structure/B2609583.png)


